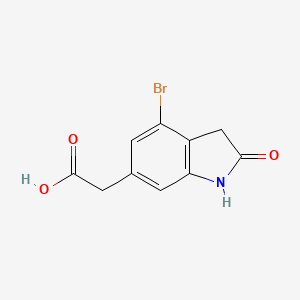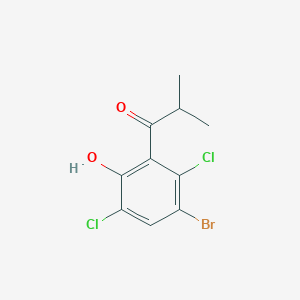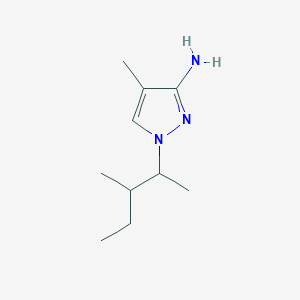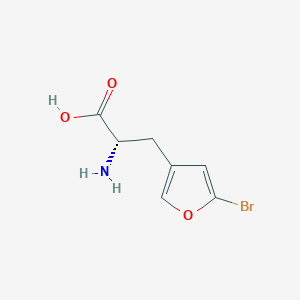
2-(Diphenyl-phosphinoyl)-cyclopent-1-enecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diphenyl-phosphinoyl)-cyclopent-1-enecarboxylic acid is an organophosphorus compound with a unique structure that includes a cyclopentene ring substituted with a diphenylphosphinoyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenyl-phosphinoyl)-cyclopent-1-enecarboxylic acid typically involves the reaction of cyclopentadiene with diphenylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the diphenylphosphine oxide, facilitating its nucleophilic attack on the cyclopentadiene. The reaction mixture is then subjected to acidic workup to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
2-(Diphenyl-phosphinoyl)-cyclopent-1-enecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphinoyl group to a phosphine group.
Substitution: The compound can participate in substitution reactions where the diphenylphosphinoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
2-(Diphenyl-phosphinoyl)-cyclopent-1-enecarboxylic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials, including polymers and catalysts for industrial processes.
作用機序
The mechanism by which 2-(Diphenyl-phosphinoyl)-cyclopent-1-enecarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphinoyl group can act as a ligand, binding to metal centers in enzymes or receptors, thereby modulating their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- 2-(Diphenyl-phosphinoyl)-cyclohept-1-enecarboxylic acid
- 2-(Diphenyl-phosphinoyl)-cyclohex-1-enecarboxylic acid
- Di(2-ethylhexyl)phosphoric acid
Uniqueness
2-(Diphenyl-phosphinoyl)-cyclopent-1-enecarboxylic acid is unique due to its specific ring structure and the presence of both a diphenylphosphinoyl group and a carboxylic acid group. This combination of functional groups provides distinct reactivity and potential applications compared to similar compounds. For example, the cyclopentene ring offers different steric and electronic properties compared to cyclohexene or cycloheptene derivatives, which can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
特性
分子式 |
C18H17O3P |
|---|---|
分子量 |
312.3 g/mol |
IUPAC名 |
2-diphenylphosphorylcyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C18H17O3P/c19-18(20)16-12-7-13-17(16)22(21,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,19,20) |
InChIキー |
IQUQXSDAEMNCGQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=C(C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13312173.png)




amine](/img/structure/B13312193.png)





![4-[(3-Methylbutan-2-yl)amino]benzonitrile](/img/structure/B13312234.png)
![6-(Chloromethyl)-2,5,8-trioxaspiro[3.4]octane](/img/structure/B13312241.png)

